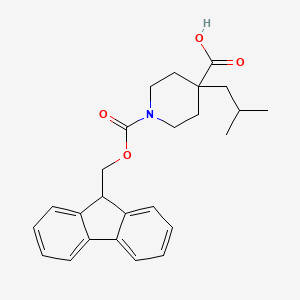

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a derivative of piperidine, which is a common structure in many pharmaceuticals. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the Fmoc group is typically added to an amino group in a peptide chain to protect it during synthesis.Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the piperidine ring and the bulky Fmoc group.Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. The Fmoc group can typically be removed under mildly basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound, including any stereochemistry.Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in various chemical syntheses. It can be conveniently removed by triethylamine in dry pyridine solution, allowing for its application in the synthesis of complex molecules like an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Chemical Structures

Fmoc derivatives have been utilized in the synthesis of unique chemical structures, such as gem-enedithiols and various carbodithioic acids and dithioates. These compounds have applications in material science and synthetic chemistry (Vicente et al., 2004).

Applications in Gold Complex Synthesis

Fmoc derivatives play a role in the preparation of gold complexes with the fluoren-9-ylidene methanedithiolato ligand. These gold complexes have potential applications in photoluminescence and materials science (Vicente et al., 2004).

Facilitating Peptide Synthesis

The Fmoc group is important in solid-phase peptide synthesis. It provides a method for mild base cleavage of N-alpha-fluorenylmethyloxycarbonylamino acids, which is crucial in the synthesis of biologically active peptides and proteins (Chang & Meienhofer, 2009).

Developing New Materials

Fmoc derivatives have been used in the synthesis of new materials like aromatic polyamides, which are important in the field of polymer chemistry. These materials exhibit unique properties such as solubility in organic solvents and high thermal stability (Hsiao, Yang, & Lin, 1999).

Enhancing Deprotection in Peptide Synthesis

The Fmoc group's deprotection step in solid-phase peptide synthesis is crucial for securing high-quality peptide products. Various deprotection reagents, including piperidine and piperazine, have been compared to optimize this process (Luna et al., 2016).

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. Standard lab safety procedures should be followed when handling this compound.

Future Directions

Future research could focus on determining the biological activity of this compound, if any, and optimizing its properties for potential therapeutic use.

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-17(2)15-25(23(27)28)11-13-26(14-12-25)24(29)30-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJKXWKXIAEAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride](/img/structure/B2667176.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2667188.png)

![2-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667193.png)

![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea](/img/structure/B2667195.png)